molecular formula C25H38Li4N7O17P3S B1140678 Butyryl Coenzyme A lithium salt CAS No. 102282-28-0

Butyryl Coenzyme A lithium salt

Cat. No. B1140678
M. Wt: 861.36
InChI Key:
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Description

Butyryl Coenzyme A lithium salt, also known as Butyryl-CoA lithium salt hydrate, is a compound with the empirical formula C25H42N7O17P3S · xLi+ · yH2O . It has a molecular weight of 837.62 (free acid basis) . It is involved in both lipid and butanoate metabolism . It may be used as a substrate of various lipases and as an alternate substrate for 4-hydroxybutyrate CoA-transferase .


Molecular Structure Analysis

The molecular structure of Butyryl Coenzyme A lithium salt can be represented by the SMILES string [Li+]. [Li+]. [Li+]. [Li+].CCCC (=O)Nc1ncnc2n (cnc12) [C@@H]3O [C@H] (COP ( [O-]) (=O)OP ( [O-]) (=O)OCC © ©C (O)C (=O)NCCC (=O)NCCS) [C@@H] (OP ( [O-]) ( [O-])=O) [C@H]3O .


Physical And Chemical Properties Analysis

Butyryl Coenzyme A lithium salt is a powder form substance . It should be stored at a temperature of -20°C . The molecular weight of the free acid basis is 837.62 .

Scientific Research Applications

  • Lithium salts, including Butyryl Coenzyme A lithium salt, when dissolved in ionic liquids, offer promising alternatives to traditional electrolytes in lithium-ion batteries. This combination has been found to enhance the diffusivity and mobility of Li+ ions, contributing to improved battery performance (Castiglione et al., 2011).

  • Lithium salt-based molten salts, including those utilizing lithium as a useful ion in solid polymer electrolytes, have been developed. These salts show reduced melting points and, in some cases, are molten at room temperature, thus enhancing their applicability in various industrial processes (McFarlane et al., 2000).

  • The addition of Butyryl Coenzyme A lithium salt to ionic liquid electrolytes has been shown to improve the cycling efficiency and stability of lithium-ion batteries at room temperature, indicating its significance in enhancing the performance of energy storage devices (Appetecchi et al., 2009).

  • Lithium salts in ionic liquid electrolytes have been used to achieve homogeneous lithium electrodeposition, indicating potential applications in developing safer and more efficient lithium metal batteries (Grande et al., 2015).

  • Research on the solubility, ionic conductivity, and viscosity of lithium salts, including Butyryl Coenzyme A lithium salt, in room temperature ionic liquids has provided insights into the development of high-efficiency electrolytes for lithium batteries (Rosol et al., 2009).

  • The use of lithium salts in combination with ionic liquid electrolytes has been explored for creating safer and greener lithium-ion batteries. These electrolytes exhibit stable specific capacities and high cycle efficiencies, demonstrating their potential in sustainable energy technologies (Kim et al., 2011).

Safety And Hazards

Butyryl Coenzyme A lithium salt may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSSPMGDEUHRDN-WSRMJXCZSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39Li3N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyryl Coenzyme A lithium salt

CAS RN

102282-28-0
Record name Butyryl coenzyme A lithium salt hydrate
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Citations

For This Compound
11
Citations
S Neubauer, DB Chu, H Marx, M Sauer, S Hann… - Analytical and …, 2015 - Springer
… study and were purchased from Sigma-Aldrich or Fluka (Vienna, Austria): acetoacetyl-coenzyme A sodium salt hydrate, acetyl-coenzyme A trilithium salt, butyryl-coenzyme A lithium salt …
Number of citations: 45 link.springer.com
S Trefely, K Huber, J Liu, M Noji, S Stransky, J Singh… - Molecular cell, 2022 - cell.com
Quantitative subcellular metabolomic measurements can explain the roles of metabolites in cellular processes but are subject to multiple confounding factors. We developed stable …
Number of citations: 40 www.cell.com
RG Carroll, Z Zasłona, S Galván-Peña… - Journal of Biological …, 2018 - ASBMB
Different immune activation states require distinct metabolic features and activities in immune cells. For instance, inhibition of fatty acid synthase (FASN), which catalyzes the synthesis …
Number of citations: 140 www.jbc.org
PU Stephensen, C Bonnesen, LF Bjeldanes… - Biochemical …, 1999 - Elsevier
… N-Butyryl–coenzyme A lithium salt was from Sigma. All other organic solvents, chemicals, and biochemicals used in these studies were of the highest quality available from commercial …
Number of citations: 36 www.sciencedirect.com
AM Weeks - 2013 - escholarship.org
Based on its unique elemental properties, fluorine has emerged as an important design element in synthetic pharmaceuticals, but also a difficult substituent to incorporate into small …
Number of citations: 1 escholarship.org
DL Röhlen, J Pilas, M Dahmen, M Keusgen… - Frontiers in …, 2018 - frontiersin.org
… Adenosine 5′-diphosphate sodium salt (ADP), bovine serum albumin (BSA), butyryl coenzyme A lithium salt, capronic acid, ethanol, ethylenediaminetetraacetic acid tetrasodium salt …
Number of citations: 22 www.frontiersin.org
PU Stephensen, C Bonnesen, C Schaldach… - Nutrition and …, 2000 - Taylor & Francis
The well-documented reduction of cancer risk by high dietary cruciferous vegetable intake may in part be caused by modulation of cytochrome P-450 (CYP) expression and activity by …
Number of citations: 64 www.tandfonline.com
J Arts, J Grimbergen, PJ Bosma… - European journal of …, 1996 - Wiley Online Library
Experiments were designed to clarify the role of c‐Jun/c‐Fos and of putative phorbol 12‐myristate‐13‐acetate‐(PMA)‐responsive elements (TREs) in the induction of plasminogen‐…
Number of citations: 51 febs.onlinelibrary.wiley.com
L Bjeldanes, CALIFORNIA UNIV BERKELEY - 2000 - apps.dtic.mil
Indole-3-carbinol 13 C is a naturally occurring component of dietary vegetables and a promising preventive agent against breast cancer. To further examine the properties of 13C and to …
Number of citations: 3 apps.dtic.mil
C Meyrat - 2008 - doc.rero.ch
Objectif: L’approche metabolomics est devenue une stratégie importante afin de progresser dans la compréhension des divers aspects du métabolisme. Toutefois, la connaissance …
Number of citations: 4 doc.rero.ch

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